

# A Comparative Guide to the Molecular Structure of Metronidazole: DFT and Experimental Insights

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## Compound of Interest

**Compound Name:** 2-(2-Methyl-1H-imidazol-1-yl)ethanol

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For researchers, scientists, and drug development professionals, a precise understanding of the molecular structure of an active pharmaceutical ingredient is paramount. This guide provides a comparative analysis of the molecular structure of 2-(2-methyl-5-nitro-1-imidazolyl)ethanol, commonly known as Metronidazole, by juxtaposing theoretical data from Density Functional Theory (DFT) studies with experimental findings.

Metronidazole is a crucial antibiotic and antiprotozoal medication.<sup>[1]</sup> Its efficacy is intrinsically linked to its three-dimensional structure and electronic properties. DFT calculations have emerged as a powerful tool to complement experimental techniques, offering detailed insights into molecular geometry and vibrational frequencies.

A pivotal study by Vijaya Chamundeeswari et al. provides a comprehensive examination of Metronidazole's molecular structure through a combined experimental and theoretical approach.<sup>[2][3]</sup> This work serves as a primary basis for the comparative data presented herein.

## Comparison of Theoretical and Experimental Data

The molecular geometry of Metronidazole has been optimized using the B3LYP functional with a 6-311G(d,p) basis set.<sup>[2][3]</sup> The calculated parameters, including bond lengths, bond angles, and dihedral angles, show a high degree of correlation with experimental data, validating the chosen theoretical model.

## Vibrational Spectra Analysis

The vibrational frequencies of Metronidazole have been calculated using DFT and compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy.[2] [3] The theoretical calculations aid in the precise assignment of vibrational modes observed in the experimental spectra.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies ( $\text{cm}^{-1}$ )

Vibrational Mode	Experimental FT-IR ( $\text{cm}^{-1}$ )	Experimental FT- Raman ( $\text{cm}^{-1}$ )	Calculated (B3LYP/6- 311G(d,p)) ( $\text{cm}^{-1}$ )
O-H Stretch	3219	-	-
C-H Stretch (imidazole ring)	3100	-	-
O-H In-plane Bend	1265	1268	-

Data sourced from a study by Vijaya Chamundeeswari et al.[3]

## Nuclear Magnetic Resonance (NMR) Spectra

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts of Metronidazole have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method and show good agreement with the experimental results.[2][3]

Table 2: Comparison of Experimental and Calculated  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (ppm)

Atom	Experimental (ppm)	Calculated (GIAO) (ppm)
<sup>1</sup> H NMR		
-CH <sub>2</sub> - (ethanol)	-	-
-CH- (imidazole)	-	-
-CH <sub>3</sub> (methyl)	-	-
<sup>13</sup> C NMR		
C (imidazole ring)	-	-
C (imidazole ring)	-	-
C (imidazole ring)	-	-
-CH <sub>2</sub> - (ethanol)	-	-
-CH <sub>2</sub> OH (ethanol)	-	-
-CH <sub>3</sub> (methyl)	-	-

(Note: Specific experimental and calculated values were not available in the provided search results abstracts. A full-text review of the cited paper would be necessary to populate this table.)

## Experimental and Computational Protocols

A thorough understanding of the methodologies employed is crucial for interpreting the comparative data.

## Experimental Methodologies

The experimental data for Metronidazole was obtained using standard spectroscopic techniques:

- FT-IR Spectroscopy: The solid-phase FT-IR spectrum was recorded over a range of 4000–400 cm<sup>-1</sup>.[\[2\]](#)[\[3\]](#)

- FT-Raman Spectroscopy: The FT-Raman spectrum was recorded in the range of 3500–50  $\text{cm}^{-1}$ .[\[2\]](#)[\[3\]](#)
- UV-Vis Spectroscopy: The UV spectrum was measured in an ethanol solution.[\[2\]](#)[\[3\]](#)
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded to determine the chemical shifts.[\[2\]](#)[\[3\]](#)

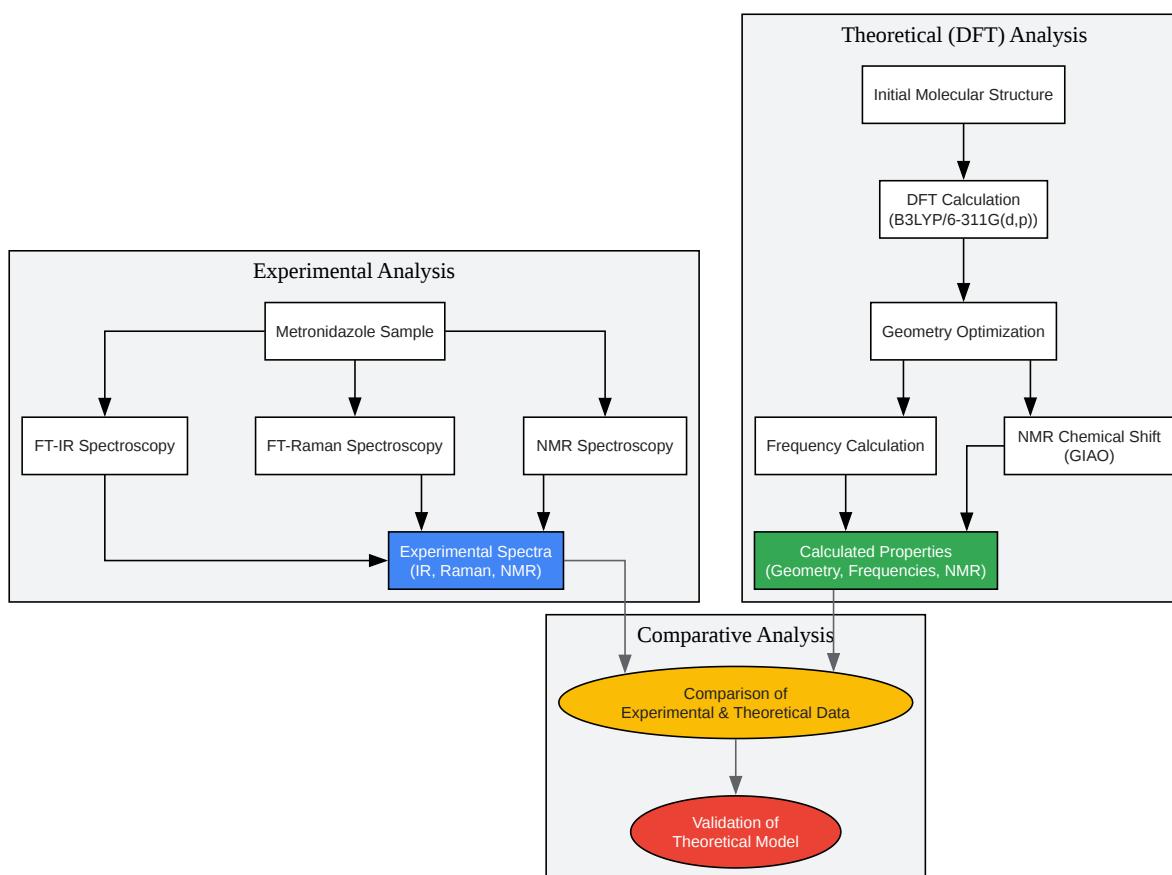
## Computational Methodology: DFT Calculations

The theoretical calculations were performed using Density Functional Theory, a robust method for studying the electronic structure of molecules.

- Software: The Gaussian program package was utilized for the calculations.[\[2\]](#)[\[3\]](#)
- Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed.[\[2\]](#)[\[3\]](#)
- Basis Set: The 6-311G(d,p) basis set was used for the calculations.[\[2\]](#)[\[3\]](#)
- Vibrational Frequencies: Harmonic vibrational frequencies were calculated at the optimized geometry.[\[2\]](#)[\[3\]](#)
- NMR Calculations: The GIAO (Gauge-Independent Atomic Orbital) method was used to calculate the NMR chemical shifts.[\[2\]](#)[\[3\]](#)
- NBO Analysis: Natural Bond Orbital (NBO) analysis was performed to investigate intramolecular charge transfer and hyperconjugative interactions.[\[2\]](#)[\[3\]](#)
- TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) was used to calculate the electronic absorption spectrum.[\[2\]](#)[\[3\]](#)

## Workflow for Comparative DFT and Experimental Analysis

The logical flow from experimental data acquisition and theoretical modeling to the final comparative analysis is illustrated in the following diagram.

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Caption: Workflow for the comparative analysis of Metronidazole's molecular structure.

## Conclusion

The strong correlation between the experimental data and the results from DFT calculations underscores the power of computational chemistry in modern drug research.[2][3] The B3LYP/6-311G(d,p) level of theory provides a reliable model for predicting the molecular structure and properties of Metronidazole. This integrated approach of combining experimental and theoretical methods offers a deeper and more comprehensive understanding of the molecule's characteristics, which is invaluable for drug design and development. Further research could expand on this by comparing a wider range of DFT functionals and basis sets to refine the theoretical model even further.

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## References

- 1. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Theoretical and experimental studies on 2-(2-methyl-5-nitro-1-imidazolyl)ethanol | European Journal of Chemistry [eurjchem.com]
- 3. scite.ai [scite.ai]
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